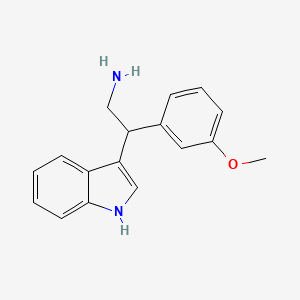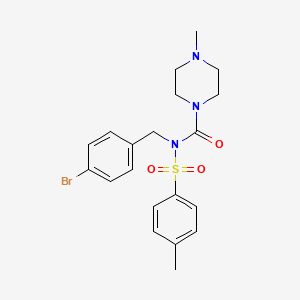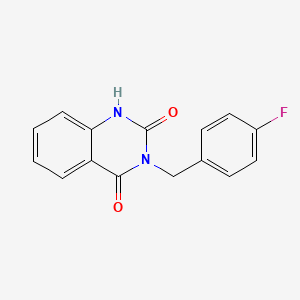![molecular formula C22H22N2O7 B2680015 1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1358249-47-4](/img/structure/B2680015.png)
1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of the nitrogen atom makes piperidine a key structure in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex and varies greatly depending on the specific compound being synthesized . Common methods for synthesizing piperidines include the reduction of pyridines, the cyclization of linear amines, and the rearrangement of other nitrogen-containing compounds .Molecular Structure Analysis
The molecular formula of this compound is C22H22N2O7, and its molecular weight is 426.425. It contains a piperidine ring, which is a common structure in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions of piperidine derivatives can be quite diverse, depending on the specific compound and its functional groups . Piperidines can undergo a variety of reactions, including alkylation, acylation, and various types of cycloaddition reactions .Scientific Research Applications
Synthesis and Evaluation of Protoporphyrinogen IX Oxidase Inhibitors
Research by Li et al. (2005) explored the synthesis of trifluoromethyl-substituted compounds, analyzing their crystal structures and potential as protoporphyrinogen IX oxidase inhibitors. Although not directly related to the specific compound of interest, this study demonstrates the approach to synthesizing and evaluating compounds with potential biochemical applications (Li et al., 2005).
Histamine H3 Receptor Ligands
Amon et al. (2007) discussed the development of fluorescence-tagged nonimidazole histamine H3 receptor ligands derived from piperidine. These compounds exhibit potent histamine hH3 receptor affinities and could serve as tools for understanding the binding site on the histamine H3 receptor (Amon et al., 2007).
Neuroleptic Agents Synthesis
Botteghi et al. (2001) described the synthesis of Fluspirilen and Penfluridol, neuroleptic agents that incorporate piperidine or piperazine moieties, highlighting a key synthesis route involving rhodium-catalyzed hydroformylation. This example showcases the application of complex organic synthesis techniques in developing pharmaceuticals (Botteghi et al., 2001).
Antimicrobial Agents
Jadhav et al. (2017) synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. This research demonstrates the ongoing exploration of novel compounds for their antimicrobial properties, providing a context for studying various piperidine derivatives (Jadhav et al., 2017).
Corrosion Inhibition
Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. While focusing on a different application area, this study illustrates the diverse potential uses of piperidine derivatives in scientific research (Kaya et al., 2016).
Mechanism of Action
The mechanism of action of piperidine derivatives can vary greatly depending on the specific compound and its biological targets . Piperidine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Future Directions
Properties
IUPAC Name |
methyl 6,7-dimethoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-27-14-7-5-6-13(8-14)23-21(25)12-31-18-11-17(22(26)30-4)24-16-10-20(29-3)19(28-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRTGNODIUOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2679932.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2679935.png)

![5-[4-(1H-imidazol-1-yl)phenyl]isoxazole](/img/structure/B2679937.png)


![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)
![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2679950.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2679954.png)

